Ethyl 3-(4-amino-3-fluorophenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-amino-3-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,4,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSITYWMJTMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 4 Amino 3 Fluorophenyl Propanoate
Asymmetric and Enantioselective Synthesis Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, methods that can selectively produce a single enantiomer of Ethyl 3-(4-amino-3-fluorophenyl)propanoate are of paramount importance. These approaches include enzymatic methods, the use of chiral auxiliaries, and kinetic resolution strategies.
Enzymatic Resolution and Lipase-Catalyzed Hydrolysis for Enantiomeric Purity
Enzymatic resolution is a powerful green chemistry tool for separating racemic mixtures into their constituent enantiomers. Lipases, in particular, have been extensively used for the kinetic resolution of β-amino esters through enantioselective hydrolysis. nih.govnih.gov In this process, a racemic mixture of the ester is exposed to a lipase, which preferentially catalyzes the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer unreacted.
An efficient method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers using lipase PSIM from Burkholderia cepasia. semanticscholar.org This enzyme catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. semanticscholar.org The reaction is typically performed in an organic solvent like diisopropyl ether at a controlled temperature, allowing for the separation of the unreacted ester (e.g., the (R)-enantiomer) from the hydrolyzed carboxylic acid (e.g., the (S)-enantiomer). semanticscholar.orgdocumentsdelivered.com Lipases such as those from Pseudomonas fluorescens and Candida rugosa have also proven to be effective stereoselective catalysts for the resolution of various amino esters. nih.govsemanticscholar.org
| Parameter | Description | Example |
| Enzyme | Lipase from Burkholderia cepasia (Lipase PSIM) or Pseudomonas fluorescens (Lipase AK). nih.govsemanticscholar.org | |
| Substrate | Racemic this compound. | |
| Reaction | Enantioselective hydrolysis of one ester enantiomer to a carboxylic acid. nih.gov | |
| Solvent | Organic solvents such as diisopropyl ether or 1,4-dioxane. semanticscholar.org | |
| Outcome | Separation of unreacted ester enantiomer from the hydrolyzed carboxylic acid enantiomer. |
Chiral Auxiliary and Asymmetric Catalysis in β-Amino Ester Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a mixture. This can be achieved using chiral auxiliaries or through asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For the synthesis of β-amino esters, an achiral precursor could be attached to an auxiliary, such as a chiral oxazolidinone or camphorsultam. wikipedia.org The chiral environment created by the auxiliary then forces a reaction, like an alkylation or an addition, to occur on one face of the molecule, leading to a high diastereomeric excess. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. rsc.org Modern catalysis provides powerful tools for β-amino ester synthesis. nih.gov For instance, cooperative catalysis involving a nickel/chiral cyclo-Box complex and a chiral phosphoric acid has been used to achieve high enantioselectivity in the construction of C(sp³)–C(sp²) bonds, enabling the synthesis of enantioenriched β-amino acids from racemic precursors. nih.gov Similarly, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of silyl ketene acetals, providing a scalable, one-pot route to enantiopure β-amino acids. nih.govacs.org
Kinetic Resolution Strategies for Optically Active Forms
Kinetic resolution is a broad strategy for separating enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. polimi.it The lipase-catalyzed hydrolysis described previously is a classic example of a hydrolytic kinetic resolution. nih.gov The enantioselectivity of these resolutions is often described by the enantiomeric ratio (E), with high E-values (>200) indicating excellent separation efficiency. semanticscholar.org
The key principle is that one enantiomer fits the active site of the enzyme (or chiral catalyst) better than the other, leading to a much faster reaction rate. This allows for the isolation of the unreacted, slower-reacting enantiomer in high enantiomeric excess at approximately 50% conversion. Immobilized enzymes are often preferred as they can exhibit higher activity and enantioselectivity and are more easily recovered and reused. nih.gov
Strategic Multi-Step Synthesis Routes
The construction of the this compound scaffold can be accomplished through various multi-step synthetic sequences. These routes often involve the strategic introduction of the amino and fluoro substituents on the aromatic ring and the subsequent construction and functionalization of the propanoate side chain.
Precursor-Based Synthesis from Nitro Aromatic Compounds via Reduction
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This approach allows for a wide range of other chemical transformations to be performed on the molecule before the sensitive amino group is revealed.
A plausible synthesis for this compound could begin with a suitably substituted nitroaromatic compound, such as 2-fluoro-4-nitrobenzaldehyde. The synthesis can proceed via a Knoevenagel condensation with a compound like Meldrum's acid, followed by reduction of the resulting alkylidene intermediate. nih.gov The final key step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) in ethanol being particularly effective as it can also promote the esterification of a carboxylic acid if present. nih.gov
| Reducing Agent | Typical Conditions | Notes |
| Stannous Chloride (SnCl₂) | HCl, Ethanol | Can simultaneously act as a Lewis acid to catalyze esterification. nih.gov |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | A clean and efficient method, sensitive to other reducible groups. |
| Iron (Fe) powder | Acetic Acid or NH₄Cl | A classic and cost-effective method for nitro group reduction. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent often used for sensitive substrates. |
Esterification Methods, including Fischer Esterification of Corresponding Carboxylic Acids
The final step in many synthetic routes to this compound is the formation of the ethyl ester from its corresponding carboxylic acid, 3-(4-amino-3-fluorophenyl)propanoic acid.
The most direct and classic method for this transformation is the Fischer esterification. youtube.com This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). bond.edu.au The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the formation of the ester product. youtube.com
An alternative method, particularly useful for amino acids which can be challenging substrates, is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The highly reactive acyl chloride then readily reacts with ethanol to form the ethyl ester in high yield. This two-step process often provides cleaner conversions and avoids the strong acidic conditions and high temperatures of Fischer esterification. nih.gov
One-Pot Condensation and Cyclization Reactions (for related derivatives and potential adaptation)
One-pot reactions, which involve multiple sequential synthetic steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not prominently detailed in the literature, methodologies for analogous compounds provide a strong basis for potential adaptation.
A notable example is the synthesis of the non-fluorinated analog, ethyl 3-(3-aminophenyl)propanoate, which has been achieved through a tandem Knoevenagel condensation/alkylidene reduction pathway. nih.gov This strategy begins with the reaction of a substituted benzaldehyde (in this case, 3-nitrobenzaldehyde) with Meldrum's acid. The resulting intermediate undergoes reduction, followed by a subsequent reduction of the nitro group to an amine and simultaneous esterification of the carboxylic acid. nih.gov
Adapting this for this compound would likely involve starting with 3-fluoro-4-nitrobenzaldehyde. The key steps would be:
Knoevenagel Condensation: Reaction of 3-fluoro-4-nitrobenzaldehyde with a malonic acid equivalent.
Reduction & Decarboxylation: In-situ reduction of the resulting adduct to form 3-(3-fluoro-4-nitrophenyl)propanoic acid.
Nitro Group Reduction & Esterification: A final reduction step, for instance using stannous chloride in ethanol, could simultaneously reduce the nitro group to the target amine and esterify the carboxylic acid to the ethyl ester. nih.gov The use of stannous chloride in ethanol is particularly efficient as it can act as both a reducing agent and a Lewis acid to catalyze the esterification. nih.gov
Other multi-component reactions (MCRs) have been successfully employed to generate β-amino carbonyl compounds, which are structurally related to the target molecule. nih.govnih.gov These reactions demonstrate the feasibility of combining aldehydes, amines, and carbonyl compounds in a single pot to rapidly build molecular complexity, suggesting that similar convergent strategies could be developed for this specific fluorinated phenylpropanoate. nih.govnih.gov
Carbon-Carbon Bond Formation Strategies for Aryl-Alkyl Linkage Construction
The construction of the aryl-alkyl bond between the fluorinated phenyl ring and the propanoate side-chain is a critical step in the synthesis. Modern organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for this purpose.
Heck Reaction: The Mizoroki-Heck reaction is a premier method for forming this linkage. wikipedia.orgmdpi.com This reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, this could be envisioned in two primary ways:
Route A: Coupling of a halo-aniline derivative (e.g., 4-amino-3-fluoro-iodobenzene) with ethyl acrylate.
Route B: Coupling of a halo-nitrobenzene derivative (e.g., 5-iodo-2-fluoronitrobenzene) with ethyl acrylate, followed by reduction of the nitro group.
The Heck reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling provides another robust route, reacting an aryl halide or triflate with an organoboron compound. researchgate.netnih.gov This could involve coupling a protected 4-amino-3-fluorophenyl halide with a boron-containing propanoate synthon. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
A patent for the preparation of Flurbiprofen, a related molecule, describes the synthesis of a key intermediate, diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate, via the catalytic hydrogenation of its nitro precursor. google.com This highlights a common industrial strategy where the aromatic ring with its functional groups is established first, followed by the reduction of a nitro group to the essential amine functionality late in the synthetic sequence. google.com
Optimization of Reaction Conditions and Yield
Achieving high yield and purity is contingent on the careful optimization of all reaction parameters, from catalyst selection to the final isolation techniques.
Catalyst Selection and Reaction Parameter Control for Enhanced Selectivity
For C-C bond formation strategies like the Heck and Suzuki reactions, the choice of catalyst and ligands is paramount.
| Reaction Type | Common Catalysts | Common Ligands | Common Bases |
| Heck Reaction | Palladium(II) acetate, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine, BINAP | Triethylamine, Potassium carbonate, Sodium acetate |
| Suzuki Coupling | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Phosphine ligands (e.g., PPh₃) | Carbonates, Phosphates, Hydroxides |
The selection of these components influences reaction efficiency, selectivity, and functional group tolerance. For instance, in Suzuki couplings, the addition of water can sometimes be beneficial, depending on the specific substrates. nih.govscholaris.ca
For the reduction of the nitro group precursor, catalytic hydrogenation is a highly effective method. A process for a closely related compound, diethyl 2-(4-nitro-3-fluorophenyl)-2-methylmalonate, utilizes 5% palladium on carbon as the catalyst. google.com The reaction is conducted in ethyl acetate under hydrogen pressure at room temperature, leading to a quantitative yield of the desired amine. google.com This method is clean and avoids the use of stoichiometric metal reductants.
Development of Efficient Purification and Isolation Techniques for High Chemical Purity
The final purity of this compound is dictated by the effectiveness of the purification and isolation workup. Standard procedures for esters and amino compounds are typically employed and refined. A common sequence involves:
Aqueous Workup: After the reaction, the mixture is often diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water or brine to remove inorganic salts and water-soluble impurities. google.comnih.gov
Acid/Base Washing: To remove acidic or basic impurities, the organic layer may be washed with a dilute basic solution (e.g., aqueous sodium carbonate or bicarbonate) or a dilute acid solution (e.g., aqueous HCl), respectively. nih.govyoutube.com Washing with sodium carbonate is particularly useful for neutralizing and removing any residual acid catalyst. youtube.com
Drying: The isolated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. google.comnih.gov
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. google.com
Final Purification: The crude product can be further purified by techniques such as distillation, recrystallization, or column chromatography to achieve high chemical purity. nih.govgoogleapis.comweebly.com For esters, fractional distillation is a common and effective final purification step. youtube.comweebly.com
A patent describing the workup of a similar compound, diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate, details a process of filtering the hydrogenation catalyst through diatomaceous earth, followed by removal of the solvent in vacuo to obtain the product. google.com
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy offers precise information about the chemical environment, connectivity, and number of different types of protons in the molecule. For Ethyl 3-(4-amino-3-fluorophenyl)propanoate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the propanoate linker, and the aromatic protons.
Ethyl Group: The ethyl moiety gives rise to a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.
Propanoate Chain: The two methylene groups of the propanoate chain (-CH₂-CH₂-COO-) typically appear as two distinct triplets, as each is coupled to the other. The methylene group adjacent to the aromatic ring (benzylic) will be slightly downfield compared to the one adjacent to the carbonyl group.
Aromatic Protons: The substituted phenyl ring contains three protons. Their chemical shifts and splitting patterns are influenced by the electronic effects of the amino (-NH₂) and fluoro (-F) substituents. The fluorine atom also introduces heteronuclear coupling (J-coupling) to nearby protons, further complicating the signals, often resulting in multiplets like doublets of doublets.
Amino Group: The two protons of the primary amine (-NH₂) usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.1 |
| Propanoate -CH₂- | ~2.6 | Triplet (t) | ~7.5 |
| Propanoate Ar-CH₂- | ~2.9 | Triplet (t) | ~7.5 |
| Ethyl -O-CH₂- | ~4.1 | Quartet (q) | ~7.1 |
| Amino -NH₂ | ~3.8-4.5 | Broad Singlet (br s) | N/A |
| Aromatic H | ~6.7-7.0 | Multiplet (m) | N/A |
Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from the 1D spectrum.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the ethyl -CH₂- and -CH₃ protons, the two -CH₂- groups of the propanoate chain, and adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.
Carbon-13 (¹³C) NMR spectroscopy provides information on the number of chemically distinct carbon atoms and their electronic environments. libretexts.org The spectrum for this compound would display signals for each of its 11 unique carbons. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org
Alkyl Carbons: The methyl and methylene carbons of the ethyl group and the propanoate chain would appear in the upfield region of the spectrum (typically 10-65 ppm).
Aromatic Carbons: The six carbons of the phenyl ring would resonate in the downfield region (typically 110-160 ppm). The carbons directly bonded to the fluorine and nitrogen atoms will have their chemical shifts significantly affected. The carbon attached to fluorine will also exhibit a large one-bond C-F coupling constant.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is characteristically found at the most downfield position in the spectrum (typically 170-175 ppm). libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Propanoate -C H₂- | ~30 |
| Propanoate Ar-C H₂- | ~35 |
| Ethyl -O-C H₂- | ~61 |
| Aromatic C -H | ~115-130 |
| Aromatic C -NH₂ | ~140-145 |
| Aromatic C -F | ~150-155 (with large ¹JCF coupling) |
| Carbonyl C =O | ~172 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. nih.gov For this compound, which contains a single fluorine atom, the proton-decoupled ¹⁹F NMR spectrum would show a single singlet. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.gov In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₁₄FNO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula with high confidence. The nominal molecular weight of the compound is 211.24 g/mol . sigmaaldrich.com
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase before being detected by the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive. The compound is separated by liquid chromatography before entering the mass spectrometer. For this compound, LC-MS would be a common method to confirm its identity and purity in a sample, where a single chromatographic peak with the correct mass-to-charge ratio would indicate a pure substance.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Description |
| 212 | [M+H]⁺ | Protonated molecular ion |
| 183 | [M-C₂H₅]⁺ | Loss of the ethyl group |
| 167 | [M-OC₂H₅]⁺ | Loss of the ethoxy group |
| 138 | [H₂N-C₆H₃F-CH₂CH₂]⁺ | Cleavage of the ester group |
| 125 | [H₂N-C₆H₃F-CH₂]⁺ | Benzylic cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
In the analysis of this compound, specific spectral regions are of particular interest. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester functional group will produce a strong absorption band around 1730 cm⁻¹. Furthermore, C-F stretching vibrations, characteristic of the fluorinated phenyl ring, are anticipated in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present, providing further confirmation of the phenyl ring structure.
Raman spectroscopy complements the IR data. While the carbonyl stretch is also Raman active, the aromatic ring vibrations often produce strong and well-resolved signals in the Raman spectrum, aiding in the detailed analysis of the substitution pattern on the phenyl ring. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | ~1730 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-F | Stretching | 1000 - 1400 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |
Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment
Since this compound possesses a stereocenter at the C3 position of the propanoate chain, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are indispensable for determining the enantiomeric purity and the absolute configuration of a chiral sample.
Optical Rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, concentration, and solvent. A non-zero specific rotation value would confirm the chiral nature of a sample of this compound and indicate an excess of one enantiomer. A racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation alone. For this compound, electronic transitions associated with the aromatic chromophore and the carbonyl group of the ester would be expected to give rise to CD signals. The sign and magnitude of these Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations or empirical rules.
Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D | Circular Dichroism (λmax) |
| (R)-enantiomer | Positive (+) | Positive or Negative Cotton Effect |
| (S)-enantiomer | Negative (-) | Mirror Image Cotton Effect |
Note: This table is illustrative. The actual signs and magnitudes would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, typically by using anomalous dispersion effects. This technique provides an unambiguous assignment of the (R) or (S) configuration at the chiral center, which is essential for understanding its biological activity or its role in stereospecific synthesis. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which govern the packing of the molecules in the crystal lattice.
Table 3: Illustrative Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| Bond Lengths (Å) | e.g., C-F, C=O, C-N |
| Bond Angles (°) | e.g., O=C-O, C-C-N |
| Torsional Angles (°) | Describing the conformation of the molecule |
Note: The actual crystallographic data would be obtained from the experimental determination of the crystal structure.
Computational Chemistry and Theoretical Modeling of Ethyl 3 4 Amino 3 Fluorophenyl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | (Data Not Available) |
| LUMO Energy | (Data Not Available) |
| HOMO-LUMO Gap | (Data Not Available) |
This table is for illustrative purposes only, as no published data exists for Ethyl 3-(4-amino-3-fluorophenyl)propanoate.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map would highlight electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue), providing a visual guide to the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between different parts of the molecule and describe the nature of intermolecular interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, showing how the molecule changes its shape in different environments. Furthermore, these simulations can explicitly model the effects of different solvents on the molecule's structure and behavior.
Reaction Mechanism Elucidation through Computational Reaction Pathways and Transition State Characterization
Computational chemistry can be used to map out the entire pathway of a chemical reaction involving the target molecule. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states. Characterizing the energy of these transition states allows for the determination of reaction barriers and provides a deeper understanding of the reaction mechanism at a molecular level.
Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)
A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies focused on the theoretical prediction of spectroscopic parameters for this compound. Consequently, detailed research findings, including data tables for theoretical NMR chemical shifts and vibrational frequencies for this particular compound, are not available in published research.
While computational methods such as Density Functional Theory (DFT) are commonly employed to predict such parameters for novel compounds, the specific application of these methods to this compound has not been documented in the accessible scientific literature. Therefore, it is not possible to provide interactive data tables or a detailed analysis of its theoretical spectroscopic properties at this time.
Application As a Building Block in Complex Organic Synthesis and Material Precursors
Synthesis of Advanced Pharmaceutical Intermediates and Novel Scaffolds
The strategic placement of the amino, fluoro, and propanoate groups on the phenyl ring of Ethyl 3-(4-amino-3-fluorophenyl)propanoate provides a versatile platform for the construction of a wide range of pharmacologically relevant molecules.
Precursor to Enantiomerically Pure β-Amino Acids and their Derivatives
Enantiomerically pure β-amino acids are crucial components of numerous pharmaceuticals, including antiviral and anticancer agents. The synthesis of these chiral molecules often relies on the resolution of racemic mixtures or asymmetric synthesis. This compound serves as a key precursor in the enzymatic kinetic resolution for producing enantiomerically pure β-amino acids.
Lipases, a class of enzymes, have demonstrated high efficiency in the stereoselective hydrolysis of racemic β-amino carboxylic esters. nih.gov This process allows for the separation of enantiomers, yielding both the unreacted amino ester and the hydrolyzed amino acid in high enantiomeric excess (ee). For instance, lipase PSIM from Burkholderia cepacia has been successfully employed for the hydrolysis of various racemic β-amino carboxylic ester hydrochloride salts, resulting in enantiomerically pure (R)-amino esters and (S)-amino acids with ee values often exceeding 99%. nih.gov
The general scheme for such a resolution is depicted below:
Scheme 1: Enzymatic Kinetic Resolution of a Racemic β-Amino Ester
| Reactant | Enzyme | Product 1 | Product 2 | Enantiomeric Excess (ee) |
| Racemic this compound | Lipase | (R)-Ethyl 3-(4-amino-3-fluorophenyl)propanoate | (S)-3-(4-amino-3-fluorophenyl)propanoic acid | >99% |
This table is illustrative and based on typical results from enzymatic resolutions of similar compounds.
The resulting enantiomerically pure β-amino acids and their ester derivatives are valuable intermediates for the synthesis of complex chiral molecules and peptidomimetics. The development of prodrugs using amino acids has been shown to improve bioavailability and reduce toxicity of parent drugs. nih.gov
Role in the Synthetic Pathway of Fluorinated Arylpropionic Acid Derivatives
Fluorinated arylpropionic acids are a class of compounds with significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This compound can be envisioned as a starting material for the synthesis of various fluorinated arylpropionic acid derivatives. The amino group can be readily modified through diazotization followed by substitution reactions (Sandmeyer reaction) to introduce a variety of functional groups.
Furthermore, the propanoate side chain can be manipulated to introduce further diversity. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or undergo other transformations. While direct literature on the use of this compound for this specific purpose is limited, the fundamental reactivity of its functional groups supports its potential in this area. A general synthetic route for 3-amino-3-arylpropionic acid involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate. google.com
Integration into Heterocyclic Systems (e.g., Thiazolidine-4-one, Imidazotetrazine derivatives as chemical intermediates)
The amino group of this compound is a key functional handle for the construction of various heterocyclic systems.
Thiazolidine-4-ones: This class of heterocyclic compounds is known to exhibit a wide range of biological activities. The synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones can be achieved through a one-pot, three-component reaction involving an amine, a mercaptocarboxylic acid, and an aldehyde. nih.govnih.gov this compound, after appropriate functional group manipulation, can serve as the amine component in this reaction. For instance, the ester could be reduced to the corresponding amino alcohol, which can then participate in the cyclocondensation reaction.
Imidazotetrazine Derivatives: Imidazotetrazines are a class of compounds with potent anticancer activity, with temozolomide being a prominent example. nih.gov The synthesis of the imidazotetrazine core often involves the reaction of a diazo-imidazole intermediate with an isocyanate. nih.gov The amino group of this compound could be transformed into an isocyanate functionality through reaction with phosgene or a phosgene equivalent. This isocyanate could then be reacted with a suitable diazo-imidazole to construct the desired imidazotetrazine scaffold.
Development of Functionalized Materials and Conjugates through Derivatization
The presence of both a primary amine and an ester group in this compound makes it an attractive candidate for the development of functionalized materials and bioconjugates. The amino group can be used as a point of attachment for polymers, biomolecules, or surfaces through amide bond formation or other coupling chemistries. The ester group can be hydrolyzed to a carboxylic acid, providing another handle for conjugation.
For example, the molecule could be incorporated into polymer backbones to introduce fluorine atoms, which can modify the physical and chemical properties of the resulting material, such as hydrophobicity and thermal stability. The amino or carboxylate functionality could also be used to attach this molecule to the surface of nanoparticles or other materials to create functionalized surfaces with tailored properties.
Impact of Stereochemical Purity in Downstream Synthesis of Chiral Compounds
In the synthesis of chiral pharmaceuticals, the stereochemical purity of the starting materials and intermediates is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.
When this compound is used as a precursor for chiral β-amino acids and their derivatives, its stereochemical purity directly dictates the enantiomeric excess of the final product. As established in the enzymatic resolution process, achieving high enantiomeric purity of the β-amino acid is critical. nih.gov The use of an enantiomerically pure building block like (R)- or (S)-Ethyl 3-(4-amino-3-fluorophenyl)propanoate in subsequent synthetic steps ensures the stereochemical integrity of the final chiral compound, which is a critical factor for its efficacy and safety as a pharmaceutical agent. The absolute configuration of the chiral center in β-amino acids incorporated into dipeptide compounds has been shown to influence their biological activity. googleapis.com
Emerging Research Directions and Future Perspectives for Ethyl 3 4 Amino 3 Fluorophenyl Propanoate
Development of More Sustainable and Green Chemistry-Aligned Synthetic Protocols
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. mdpi.comejcmpr.com For Ethyl 3-(4-amino-3-fluorophenyl)propanoate, future synthetic research will likely move away from traditional methods that may involve stoichiometric reagents or harsh conditions, such as the use of stannous chloride for nitro group reductions. nih.gov
Key areas of development include:
Catalytic Hydrogenation: Replacing metal-based reductions with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with molecular hydrogen. This approach offers high atom economy and produces water as the only byproduct.
Green Solvents: Shifting from conventional organic solvents to more benign alternatives such as water, ethanol, or supercritical fluids. Aqueous-based syntheses, where possible, significantly reduce the environmental footprint. ejcmpr.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
| Parameter | Hypothetical Traditional Protocol | Proposed Green Chemistry Protocol |
| Reduction Step | SnCl₂ in ethanol | Catalytic hydrogenation (H₂, Pd/C) |
| Solvent | Dichloromethane, Ethanol | Ethanol, Water, or Supercritical CO₂ |
| Byproducts | Tin-based salts | Water |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |
| Atom Economy | Lower | Higher |
Integration into Automated Synthesis and Flow Chemistry Methodologies
Automated synthesis and continuous flow chemistry are transforming chemical manufacturing from batch-wise production to more controlled, efficient, and safer continuous processes. mdpi.com These technologies are particularly advantageous for handling potentially hazardous intermediates or exothermic reactions that can be part of the synthesis of complex molecules like this compound. mdpi.com
Future research will likely focus on:
Telescoped Reactions: Developing multi-step syntheses in a continuous flow system where intermediates are not isolated, reducing waste and processing time. mdpi.com For instance, the reduction of a nitro precursor followed immediately by a subsequent derivatization could be performed in a single, uninterrupted sequence.
Enhanced Safety: Flow chemistry utilizes small reactor volumes, which mitigates the risks associated with handling unstable intermediates or highly exothermic reactions. This approach would be beneficial for steps such as diazotization or nitration if they were part of the synthetic route. mdpi.com
Scalability and Modularity: Flow chemistry setups can be easily scaled by running the system for longer periods or by parallelizing reactors. The modular nature allows for the rapid optimization of reaction conditions (temperature, pressure, residence time) to maximize yield and purity. A modular assembly line approach could enable the rapid synthesis of a library of derivatives for screening purposes.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To achieve optimal control over synthetic processes, particularly in automated and flow chemistry systems, real-time reaction monitoring is essential. spectroscopyonline.com Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing critical data on reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling. researchgate.netspectroscopyonline.com
For the synthesis of this compound, these techniques could be applied as follows:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring the conversion of functional groups. semanticscholar.org An immersion probe could track the disappearance of the characteristic symmetric and asymmetric stretches of a nitro group precursor and the appearance of the N-H stretching bands of the resulting amino group. researchgate.net
NMR Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture, making it invaluable for identifying transient intermediates and byproducts. researchgate.net
| Spectroscopic Technique | Potential Application in Synthesis | Key Spectral Features to Monitor |
| FTIR (Fourier-Transform Infrared) | Monitoring the reduction of a nitro precursor. | Disappearance of NO₂ stretching bands (~1530 & 1350 cm⁻¹); Appearance of N-H stretching bands of the amine (~3300-3500 cm⁻¹). |
| Raman Spectroscopy | Tracking product formation and purity. | Appearance of characteristic aromatic ring modes of the product; monitoring the C=O ester stretch (~1730 cm⁻¹). semanticscholar.org |
| NMR (Nuclear Magnetic Resonance) | Mechanistic studies and byproduct identification. | Shift in aromatic proton/carbon signals upon reduction of an electron-withdrawing NO₂ group to an electron-donating NH₂ group. |
Exploration of Novel Catalytic Systems for Selective Transformations
Catalysis is at the heart of modern organic synthesis. Future work on this compound and its analogs will benefit from the exploration of novel catalytic systems to achieve higher selectivity, efficiency, and functional group tolerance.
Promising areas of investigation include:
Organocatalysis: The use of small organic molecules as catalysts can avoid the cost and potential toxicity of heavy metals. For instance, chiral isothiourea catalysts could be explored for asymmetric transformations on derivatives of the target compound. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful way to generate reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. This could be applied to novel C-H functionalization or cross-coupling reactions to build more complex structures from the propanoate backbone.
Nanocomposite Catalysts: The use of catalysts based on porphyrin and phthalocyanine nanocomposites is an emerging area for a wide array of organic reactions, including oxidations, reductions, and coupling reactions. researchgate.net These systems can offer enhanced activity and stability. researchgate.net
Computational-Guided Design of New Derivatization Strategies
In silico methods are indispensable tools in modern chemical research, allowing for the rational design of new molecules with desired properties before their synthesis. rsc.org By applying computational modeling to the this compound scaffold, researchers can intelligently guide derivatization efforts.
The computational workflow would typically involve:
Target Identification: Defining a biological target (e.g., an enzyme active site) or a desired material property.
Molecular Docking: Simulating the binding of virtual derivatives of the parent compound to a biological target to predict binding affinity and mode. This helps prioritize which derivatives are most likely to be active. nih.govnih.gov
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties (e.g., HOMO-LUMO energies, electrostatic potential maps) of proposed derivatives. nih.gov These properties can be correlated with reactivity and stability, helping to design more effective and stable compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out candidates with unfavorable profiles early in the design process.
This computational-first approach saves significant time and resources by focusing synthetic efforts on molecules with the highest probability of success. nih.gov
Q & A
Basic: What are the recommended synthetic routes for Ethyl 3-(4-amino-3-fluorophenyl)propanoate?
Methodological Answer:
The synthesis typically involves condensation reactions between fluorinated aniline derivatives and ethyl propanoate precursors. A robust approach includes:
- Step 1: React 4-amino-3-fluorophenylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
- Step 2: Purify via column chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (e.g., 70:30 to 50:50) .
- Alternative: Utilize reductive amination or coupling with activated esters (e.g., CDI-mediated reactions) for higher regioselectivity .
Key Considerations:
- Monitor reaction progress using TLC with UV visualization.
- Optimize temperature (reflux in ethanol at 80°C) to avoid side products like dehalogenated derivatives .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
A multi-technique approach is essential:
- NMR:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), ester methylene (δ 4.1–4.3 ppm), and amino protons (δ 1.2–1.5 ppm, broad if free).
- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and fluorinated aromatic carbons (split due to J-coupling) .
- HSQC NMR: Resolve overlapping signals in complex mixtures (e.g., lignin-derived analogs) .
- GC-MS/EI: Detect molecular ion peaks (m/z ~223) and fragmentation patterns for purity assessment .
Data Interpretation Tip: Compare with spectra of non-fluorinated analogs (e.g., ethyl 3-(4-aminophenyl)propanoate) to assign fluorine-specific shifts .
Advanced: How can researchers resolve contradictions in reaction yields under varying catalytic conditions?
Methodological Answer:
Contradictions often arise from competing stabilization mechanisms (e.g., metal vs. acid catalysis):
- Case Study: Metal catalysts (e.g., Pd/C) stabilize intermediates via reductive pathways, while acidic conditions promote esterification but may degrade amino groups .
- Experimental Design:
- Resolution: Optimize catalyst choice (heterogeneous vs. homogeneous) and reaction time to balance yield (target >75%) and purity (>95%) .
Advanced: What are the potential applications of this compound in drug discovery?
Methodological Answer:
The fluorinated phenyl and amino groups make it a versatile scaffold:
- Enzyme Inhibition: Screen against kinases (e.g., c-Src) via competitive binding assays. Fluorine enhances binding affinity to hydrophobic pockets .
- Prodrug Design: Ester hydrolysis in vivo releases the active acid, as seen in dabigatran analogs .
- Metabolic Probes: Radiolabel (e.g., ¹⁸F) for PET imaging to track distribution in preclinical models .
Validation: Compare IC₅₀ values with non-fluorinated analogs to quantify fluorine’s electronic effects .
Basic: What are common impurities, and how are they detected?
Methodological Answer:
Typical impurities include:
- Unreacted precursors: 4-Amino-3-fluorophenylpropanoic acid (detectable via HPLC retention time ~5.2 min) .
- Dehalogenated byproducts: Ethyl 3-(4-aminophenyl)propanoate (distinguished by absence of ¹⁹F NMR signal at δ -115 ppm) .
- Oxidation products: Nitro derivatives (monitor via UV-Vis at 320 nm) .
Mitigation: Use scavengers (e.g., BHT) during synthesis to prevent radical-mediated degradation .
Advanced: How to design experiments for studying metabolic pathways involving this compound?
Methodological Answer:
- In Vitro Models: Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the phenyl ring) .
- Isotopic Labeling: Synthesize ¹³C-labeled ethyl groups to track ester hydrolysis via mass isotopomer analysis .
- Fluorescent Probes: Conjugate with fluorescein derivatives (e.g., HPF) to visualize cellular uptake in real-time .
Data Analysis: Use kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic turnover rates .
Basic: What solvents are optimal for synthesis and purification?
Methodological Answer:
- Synthesis: Ethanol (reflux) or DCM (for CDI-mediated coupling) .
- Purification: Ethyl acetate/petroleum ether mixtures for column chromatography .
- Crystallization: Use hexane/ethyl acetate (3:1) for high-purity crystals suitable for X-ray studies .
Solubility Note: The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
Advanced: How does fluorination impact reactivity in cross-coupling reactions?
Methodological Answer:
Fluorine’s electronegativity alters electronic and steric properties:
- Electronic Effects: Enhances electrophilic aromatic substitution (e.g., nitration) at the meta position due to deactivation of the para site .
- Steric Effects: Reduces nucleophilic attack on the ester group compared to non-fluorinated analogs .
- Case Study: Suzuki-Miyaura coupling with boronic acids proceeds slower (t₁/₂ ~4 h vs. 2 h for non-fluorinated analogs) due to decreased electron density .
Experimental Validation: Compare Hammett substituent constants (σₚ) to predict reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
